molecular formula C11H19ClN4O3 B1677890 Pimonidazole hydrochloride CAS No. 70132-51-3

Pimonidazole hydrochloride

Cat. No.: B1677890
CAS No.: 70132-51-3
M. Wt: 290.75 g/mol
InChI Key: SKUVJFHTKRTQQZ-UHFFFAOYSA-N
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Description

Pimonidazole (hydrochloride) is a chemical compound belonging to the class of 2-nitroimidazole derivatives. It is widely used as a hypoxia marker in scientific research. Hypoxia refers to a condition where tissues are deprived of adequate oxygen supply, which is a common feature in various pathological conditions, including cancer. Pimonidazole (hydrochloride) is particularly valuable for detecting and visualizing hypoxic regions within tissues through immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pimonidazole (hydrochloride) involves the nitration of imidazole derivatives followed by reduction and subsequent hydrochloride salt formation. The general synthetic route includes:

Industrial Production Methods: Industrial production of pimonidazole (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Pimonidazole (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tumor Hypoxia Assessment

Pimonidazole is primarily used to assess hypoxia in tumors. It accumulates in hypoxic cells through covalent binding with macromolecules or by forming reductive metabolites after the reduction of its nitro group. This property allows for both qualitative and quantitative assessments of tumor hypoxia, making it invaluable in cancer research.

Case Studies:

  • Head and Neck Cancer: A study demonstrated that pimonidazole binding levels correlated with treatment outcomes in patients with advanced head and neck squamous cell carcinoma. High pimonidazole binding was associated with poor prognosis, indicating its potential as a predictive biomarker for selecting hypoxia-modifying treatments .
  • Prostate Cancer: Research indicated that pimonidazole staining reflects an aggressive hypoxic phenotype characterized by enhanced proliferation and DNA repair mechanisms. A transcriptional signature associated with pimonidazole staining was found to correlate positively with tumor aggressiveness, as evidenced by Gleason scores .

Radiotherapy and Treatment Monitoring

Pimonidazole has been employed in studies monitoring the effects of radiotherapy on tumor hypoxia. Its ability to label hypoxic cells allows researchers to track changes in the hypoxic status of tumors during treatment.

Case Studies:

  • Cervical Cancer: In a clinical study involving cervical cancer patients undergoing radiotherapy, pimonidazole was administered before treatment. Sequential biopsies revealed a significant decrease in pimonidazole-labeled cells, suggesting that these cells were not as radioresistant as previously thought and indicating their potential for re-entering the proliferative pool .
  • Normal Tissue Hypoxia: Studies have shown that pimonidazole can also detect hypoxia in irradiated normal tissues, supporting its use in understanding radiation-induced injuries .

In Vivo Imaging and Experimental Models

Pimonidazole is utilized in various experimental models to visualize and quantify hypoxia in vivo. Its application extends beyond tumors to include studies on retinal hypoxia and other physiological conditions.

Case Studies:

  • Retinal Hypoxia: A study developed a fluorescence-imaging probe based on pimonidazole for detecting retinal hypoxia in live animal models. This research confirmed the selectivity of pimonidazole for hypoxic conditions and its non-toxic profile .
  • Animal Models: Pimonidazole has been employed in mouse models to evaluate tissue responses under controlled hypoxic conditions, providing insights into cellular adaptations and survival mechanisms .

Molecular Mechanisms and Gene Expression

Research has shown that pimonidazole staining correlates with specific gene expression profiles associated with hypoxia. This relationship aids in understanding the molecular pathways activated under low oxygen conditions.

Findings:

  • A study constructed a transcriptional signature based on gene expression data from pimonidazole-positive tumors, highlighting pathways related to proliferation, DNA repair, and stress responses . This signature has implications for prognostic assessments and therapeutic strategies.

Data Table: Summary of Key Findings

Application AreaKey FindingsReference
Tumor Hypoxia AssessmentCorrelation between pimonidazole binding levels and treatment outcomes in head and neck cancer
Radiotherapy MonitoringDecrease of pimonidazole-labeled cells during cervical cancer treatment
In Vivo ImagingDevelopment of imaging probes for retinal hypoxia detection
Molecular MechanismsIdentification of gene expression signatures associated with aggressive tumor phenotypes

Mechanism of Action

Pimonidazole (hydrochloride) exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the nitro group of pimonidazole is reduced by nitroreductases to form reactive intermediates. These intermediates covalently bind to thiol groups in proteins, forming stable adducts. The formation of these adducts allows for the visualization of hypoxic regions using specific antibodies .

Comparison with Similar Compounds

Pimonidazole (hydrochloride) is unique among hypoxia markers due to its high specificity and sensitivity. Similar compounds include:

Pimonidazole (hydrochloride) stands out due to its robust performance in immunohistochemical detection of hypoxia and its widespread use in various research fields.

Biological Activity

Pimonidazole hydrochloride, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxia marker in biological research, particularly in cancer studies. This compound is notable for its ability to form covalent bonds with cellular macromolecules under hypoxic conditions (oxygen levels below 1.3%) and has been utilized extensively in various studies to assess tumor hypoxia, proliferation, and response to therapies.

Pimonidazole is reduced in hypoxic cells, leading to the formation of reactive metabolites that bind to proteins, thus allowing for the detection of hypoxic regions within tissues. The binding of pimonidazole can be visualized using immunohistochemistry techniques, where specific antibodies are employed to identify pimonidazole-protein adducts. This allows researchers to qualitatively and quantitatively assess the extent of hypoxia in tumor tissues and other biological samples .

Key Biological Activities

  • Hypoxia Detection : Pimonidazole serves as a reliable marker for identifying hypoxic regions in tumors. Its binding correlates with tumor aggressiveness and can predict treatment outcomes in various cancers, including head and neck squamous cell carcinoma .
  • Tumor Proliferation : Studies have shown that higher levels of pimonidazole binding are associated with increased tumor proliferation rates. This relationship is often quantified using markers such as Ki67, which indicates cellular proliferation .
  • Gene Expression Profiles : Pimonidazole staining reflects specific transcriptional programs associated with hypoxia, including upregulation of genes involved in cell cycle regulation and DNA repair mechanisms. A signature of 32 essential genes has been identified that positively correlates with pimonidazole staining, indicating its potential as a prognostic tool .

Research Findings

Numerous studies have investigated the biological activity of this compound across different contexts:

  • Cancer Studies : In patients with advanced head and neck cancer, pimonidazole binding was shown to correlate significantly with treatment outcomes, suggesting its utility in selecting appropriate hypoxia-modifying therapies .
  • Animal Models : Research involving animal models has demonstrated the presence of hypoxia in both neoplastic and non-neoplastic tissues using pimonidazole. For instance, studies on retinal hypoxia have utilized pimonidazole to assess oxygen deprivation following exposure to varying oxygen levels .
  • Clinical Implications : In clinical settings, pimonidazole has been used to evaluate tissue hypoxia in conditions such as ascending aortic aneurysm, highlighting its potential beyond oncology .

Data Table: Summary of Key Research Findings

Study FocusFindings
Head and Neck CancerPimonidazole binding correlated with treatment outcomes (P = 0.01)Predictive marker for therapy response
Prostate CancerUpregulation of proliferation and DNA repair genes linked to pimonidazole stainingReflects aggressive tumor phenotype
Retinal HypoxiaPimonidazole used to assess oxygen levels post-exposureValidates its use in non-cancerous tissues
Aortic AneurysmEvaluated tissue hypoxia levelsDemonstrates versatility in clinical applications

Case Studies

  • Head and Neck Squamous Cell Carcinoma :
    • A study found that patients with high pimonidazole binding had significantly poorer outcomes compared to those with low binding levels. This suggests that pimonidazole can serve as a critical biomarker for selecting patients for hypoxia-targeted treatments .
  • Prostate Cancer Aggressiveness :
    • Research revealed that prostate tumors exhibiting high levels of pimonidazole staining also showed increased expression of genes related to cell proliferation and DNA repair, indicating a more aggressive disease phenotype .
  • Retinal Hypoxia Investigation :
    • In experimental models, intraperitoneal injections of pimonidazole were used to visualize retinal hypoxia, confirming the effectiveness of this compound in studying oxygen deprivation beyond tumors .

Properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUVJFHTKRTQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70132-51-3
Record name 1-Piperidineethanol, α-[(2-nitro-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70132-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimonidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC318502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIMONIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPV12Y60L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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